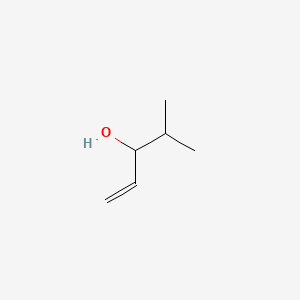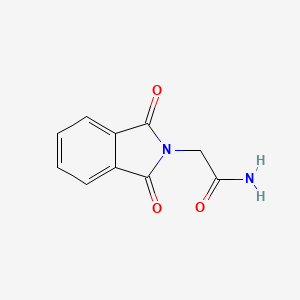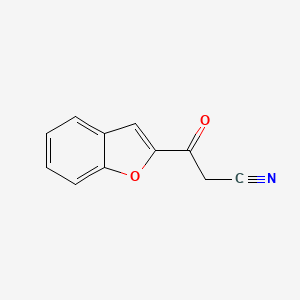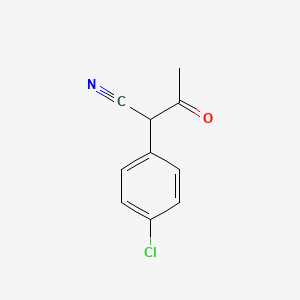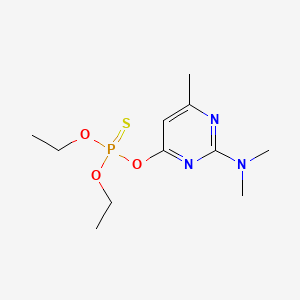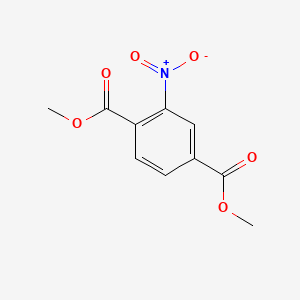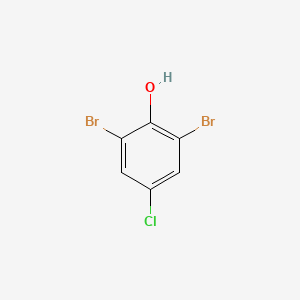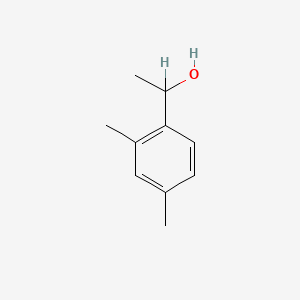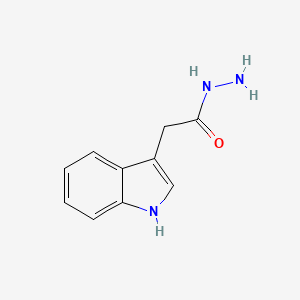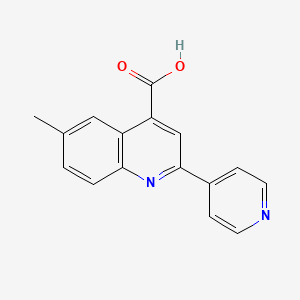![molecular formula C31H26O4 B1294727 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- CAS No. 47758-37-2](/img/structure/B1294727.png)
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
Overview
Description
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is a useful research compound. Its molecular formula is C31H26O4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division, making it a potential target for anticancer therapies .
Mode of Action
2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane interacts with its target, topoisomerase II, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death .
Biochemical Pathways
The compound’s interaction with topoisomerase II affects the biochemical pathway of DNA replication and cell division . By inhibiting the function of topoisomerase II, 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane disrupts the normal cell cycle, leading to cell death and potentially providing a treatment for various types of cancer .
Result of Action
The molecular and cellular effects of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane’s action include the disruption of DNA replication and cell division, leading to cell death . These effects make the compound a potential candidate for anticancer therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- have been observed to change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its anticancer effects persist over extended periods, with continuous inhibition of topoisomerase II activity and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion. These metabolic processes can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles .
Subcellular Localization
Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. In the nucleus, it interacts with DNA and nuclear proteins, while in the mitochondria, it can affect mitochondrial function and induce apoptosis .
Properties
IUPAC Name |
2-[[4-[9-[4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAOPVSVLGDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31256-79-8 | |
| Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31256-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885902 | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47758-37-2 | |
| Record name | 9,9-Bis(4-glycidyloxyphenyl)fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47758-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047758372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9-Fluorenylidene)diphenol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 9,9-bis(4-glycidyloxyphenyl)fluorene suitable for optical applications?
A1: 9,9-bis(4-glycidyloxyphenyl)fluorene possesses several properties that make it attractive for optical applications. Firstly, it exhibits a high refractive index (n = 1.707 at 590 nm) []. This is crucial for manipulating light within optical devices. Secondly, this compound demonstrates high transparency within the visible light spectrum [], ensuring minimal light loss during transmission. Finally, its thermal stability up to 290 °C [] makes it suitable for processes like nanoimprinting, a technique used to create nanoscale features on materials.
Q2: How is 9,9-bis(4-glycidyloxyphenyl)fluorene utilized in nanoimprinting processes?
A2: This compound serves as a key component in a novel high-refractive index polymer designed specifically for nanoimprinting optical elements []. It acts as a monomer, undergoing ring-opening polymerization with 4,4-thiodibenzenethiol to form the final polymer []. This polymer can be thermally nanoimprinted at 160 °C, enabling the creation of intricate structures like sub-micron gratings, two-dimensional photonic crystals, and even plano-convex semispherical microlenses [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


